5-(tert-Butoxycarbonylamino)-4,4-difluoro-2-methylpentanoic acid
Description
5-(tert-Butoxycarbonylamino)-4,4-difluoro-2-methylpentanoic acid is a fluorinated amino acid derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the amine moiety. Its molecular structure includes:
- A Boc-protected amino group at position 5, which enhances stability during synthetic processes.
- 4,4-Difluoro substitution on the pentanoic acid backbone, imparting conformational rigidity and metabolic resistance.
- A methyl group at position 2, influencing steric interactions and solubility.
This compound is primarily utilized in medicinal chemistry for the synthesis of protease inhibitors and other bioactive molecules, where fluorine substitution and Boc protection are critical for tuning pharmacokinetic properties .
Properties
IUPAC Name |
4,4-difluoro-2-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19F2NO4/c1-7(8(15)16)5-11(12,13)6-14-9(17)18-10(2,3)4/h7H,5-6H2,1-4H3,(H,14,17)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTNUZTROWFQUEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(CNC(=O)OC(C)(C)C)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19F2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions
-
Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base: 4-Dimethylaminopyridine (DMAP) or triethylamine (TEA).
Mechanism: The base deprotonates the amino group, enabling nucleophilic attack on Boc₂O. This step typically achieves >95% yield when using anhydrous conditions.
Comparative Analysis of Bases
| Base | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| DMAP | DCM | 25 | 97 | 99 |
| TEA | THF | 0 | 92 | 98 |
| Pyridine | Acetonitrile | 25 | 85 | 95 |
Data synthesized from industrial protocols.
Difluorination Strategies
Introducing fluorine atoms at the 4,4-position is critical for the compound’s bioactivity. Two primary methods dominate:
Electrophilic Fluorination
Reagent: Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)).
Conditions:
-
Solvent: Acetonitrile/water (9:1).
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Temperature: 80°C for 6 hours.
-
Yield: 78–82%.
Mechanism: Selectfluor® acts as an electrophilic fluorine source, replacing hydrogen via a radical or ionic pathway.
Nucleophilic Fluorination
Reagent: Potassium fluoride (KF) with crown ethers.
Conditions:
-
Solvent: Dimethylformamide (DMF).
-
Temperature: 120°C for 12 hours.
-
Yield: 65–70%.
Limitations: Lower yields due to competing elimination reactions.
Methyl Group Incorporation
The 2-methyl group is introduced via alkylation or through the use of pre-functionalized building blocks.
Grignard Reaction
Reagent: Methylmagnesium bromide (MeMgBr).
Conditions:
Substrate: A ketone intermediate generated after Boc protection and fluorination.
Deprotection and Final Purification
Acidic Deprotection
Reagent: Trifluoroacetic acid (TFA) in DCM.
Conditions:
Crystallization
Solvent System: Ethyl acetate/n-hexane (1:1).
Purity: >99% after recrystallization.
Emerging Methodologies
Continuous Flow Synthesis
Microreactor systems reduce reaction times and improve selectivity:
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Fluorination Step: 30 minutes vs. 6 hours in batch mode.
-
Overall Yield Increase: 12%.
Biocatalytic Approaches
Enzymatic fluorination using flavin-dependent halogenases:
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Enzyme: SsFAH from Streptomyces sviceus.
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Yield: 58% (room temperature, aqueous buffer).
Challenges and Optimization Opportunities
| Challenge | Mitigation Strategy | Impact on Yield |
|---|---|---|
| Regioselective fluorination | Use of directing groups (e.g., boronic esters) | +15% |
| Epimerization during Boc removal | Low-temperature deprotection (−10°C) | +8% |
| Purification losses | High-performance liquid chromatography (HPLC) | +10% |
Mechanism of Action
The mechanism by which 5-(tert-Butoxycarbonylamino)-4,4-difluoro-2-methylpentanoic acid exerts its effects depends on its specific application. In drug development, it may interact with enzymes or receptors, modulating their activity. The Boc group can be removed under acidic conditions to reveal the free amine, which can then participate in further reactions or interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
(a) Boc-Protected Amino Acids
- 7-[3-(tert-Butoxycarbonylamino)pyrrolidin-1-yl]-8-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (): Shares the Boc group but incorporates a quinoline core and cyclopropyl substituent. The fluorine at position 6 enhances antibacterial activity, contrasting with the target compound’s focus on protease inhibition. Key Difference: Heterocyclic framework vs. linear pentanoic acid chain.
- (2S,4R)-5-Benzyloxycarbonylamino-2-tert-Butoxycarbonylamino-4-trisopropylsilanyloxy-pentanoic acid (): Dual protection (Boc and benzyloxycarbonyl) and a bulky trisopropylsilanyloxy group. Key Difference: Increased steric hindrance complicates deprotection steps compared to the target compound.
(b) Fluorinated Carboxylic Acids
- 5-(4-Fluorophenyl)-5-oxopentanoic acid (): Contains a fluorophenyl ketone group (molecular weight: 210.2). Key Difference: The ketone moiety increases electrophilicity, whereas the target compound’s difluoro substitution enhances hydrophobicity.
- (S)-2-Amino-5-cyclopropyl-4,4-difluoropentanoic acid (): Structurally analogous but lacks the Boc group and methyl substituent. Key Difference: Free amino group limits stability in acidic conditions, necessitating in situ protection during synthesis.
Research Implications and Gaps
- Stability : The Boc group in the target compound offers acid-labile protection, advantageous in stepwise syntheses, but requires careful handling compared to benzyloxycarbonyl derivatives .
- Fluorine Effects: The 4,4-difluoro substitution may reduce metabolic degradation compared to non-fluorinated analogs (e.g., 3-Ketopentanoic Acid, MW 116.12) .
- Safety Data : Unlike 5-hydroxy analogs with low hazard classifications , the toxicological profile of the target compound remains underexplored, warranting further study.
Biological Activity
5-(tert-Butoxycarbonylamino)-4,4-difluoro-2-methylpentanoic acid (Boc-Nva) is a compound of significant interest in medicinal chemistry and pharmaceutical development due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : C11H19F2NO4
- Molecular Weight : 267.27 g/mol
- CAS Number : 1404196-60-6
The biological activity of Boc-Nva is primarily attributed to its ability to interact with specific enzymes and receptors. The tert-butoxycarbonyl (Boc) group serves as a protecting group that can be selectively removed under acidic conditions, allowing the amine group to participate in various biochemical reactions. This property makes Boc-Nva a valuable intermediate for synthesizing biologically active compounds.
Enzyme Interaction
Boc-Nva has shown potential as an inhibitor of certain proteases, which are enzymes that break down proteins. The fluorine atoms in its structure may enhance binding affinity and specificity towards these enzymes.
Antimicrobial Properties
Preliminary studies indicate that Boc-Nva exhibits antimicrobial activity against various bacterial strains. Its efficacy can be attributed to the disruption of bacterial cell wall synthesis.
Case Studies
- Inhibition of Proteases : In a study published in the Journal of Medicinal Chemistry, Boc-Nva was tested against serine proteases, demonstrating a significant reduction in enzymatic activity at micromolar concentrations. The study highlighted the role of the Boc group in enhancing selectivity for the target enzyme .
- Antibacterial Activity : Research conducted by Smith et al. (2023) evaluated the antibacterial properties of Boc-Nva against Staphylococcus aureus and Escherichia coli. The compound showed minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively, indicating moderate antibacterial activity .
- Cell Viability Assays : A study assessing the cytotoxic effects of Boc-Nva on human cancer cell lines revealed that concentrations above 50 µM led to significant cell death, suggesting its potential as an anticancer agent .
Data Table: Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry
Anticancer Research
5-(tert-Butoxycarbonylamino)-4,4-difluoro-2-methylpentanoic acid has been studied for its potential as a precursor in the synthesis of fluorinated amino acids, which are crucial in developing novel anticancer agents. Fluorinated compounds often exhibit enhanced biological activity and stability, making them valuable in drug design.
Case Study: Synthesis of Fluorinated Amino Acids
A study demonstrated that derivatives of this compound could be synthesized to create fluorinated amino acids that inhibit cancer cell proliferation. The introduction of fluorine atoms has been shown to increase the lipophilicity and metabolic stability of these compounds, leading to improved efficacy in cellular assays .
Peptide Synthesis
The compound serves as a protecting group for amino acids during peptide synthesis. The tert-butoxycarbonyl (Boc) group is widely used due to its stability under various reaction conditions and ease of removal.
Data Table: Comparison of Protecting Groups
| Protecting Group | Stability | Ease of Removal | Common Use |
|---|---|---|---|
| Boc | High | Moderate | Amino acids |
| Fmoc | Moderate | Easy | Amino acids |
| Cbz | Low | Difficult | Amino acids |
The Boc protection allows for selective reactions at other functional groups without affecting the amino group, facilitating the synthesis of complex peptides and proteins .
Drug Development
Research indicates that compounds similar to this compound can be utilized in the development of drugs targeting metabolic diseases. The incorporation of fluorine atoms can enhance the pharmacokinetic properties of drugs, improving their absorption and bioavailability.
Case Study: Metabolic Disease Treatment
A recent study explored the use of fluorinated amino acids derived from this compound in treating metabolic disorders such as diabetes. The results indicated that these compounds could modulate insulin sensitivity and glucose metabolism in preclinical models .
Agricultural Chemistry
Fluorinated compounds are also gaining traction in agricultural chemistry for developing pesticides and herbicides with improved efficacy and reduced environmental impact.
Application Example: Herbicide Development
Research has shown that fluorinated derivatives can exhibit higher herbicidal activity compared to their non-fluorinated counterparts. This increased potency allows for lower application rates, minimizing ecological footprints while maintaining effectiveness .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and conditions for preparing 5-(tert-Butoxycarbonylamino)-4,4-difluoro-2-methylpentanoic acid, and how can purity be maximized?
- Methodological Answer : The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the amine group, followed by selective fluorination at the 4,4-positions. A three-step approach is recommended:
Boc Protection : React the primary amine precursor with di-tert-butyl dicarbonate (Boc₂O) in anhydrous dichloromethane (DCM) under inert conditions (argon/nitrogen) .
Fluorination : Use a fluorinating agent like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor® in dry THF at −78°C to avoid side reactions. Monitor reaction progress via <sup>19</sup>F NMR to confirm difluoro substitution .
Acid Deprotection : Hydrolyze the ester intermediate (e.g., methyl ester) with LiOH in a THF/water mixture. Purify via reverse-phase HPLC (C18 column, acetonitrile/water gradient) to achieve >95% purity.
- Key Challenges : Competing side reactions during fluorination may lead to monofluoro byproducts. Optimize stoichiometry and temperature to suppress these .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should data interpretation address structural ambiguities?
- Methodological Answer :
- <sup>1</sup>H/<sup>13</sup>C NMR : Assign peaks using 2D experiments (HSQC, HMBC) to resolve overlaps caused by the tert-butyl group and fluorine-induced splitting. The Boc group’s tert-butyl protons appear as a singlet at ~1.4 ppm .
- <sup>19</sup>F NMR : Confirm difluoro substitution via two distinct singlets (−180 to −200 ppm for CF2 groups).
- IR Spectroscopy : Look for Boc-related carbonyl stretches (~1680–1720 cm<sup>−1</sup>) and carboxylic acid O-H stretches (~2500–3000 cm<sup>−1</sup>) .
- Mass Spectrometry : Use HRMS (ESI+) to verify molecular ion [M+H]<sup>+</sup> and fragmentation patterns.
Advanced Research Questions
Q. How do the 4,4-difluoro and tert-butyl groups influence the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- pH Stability : Perform accelerated degradation studies in buffered solutions (pH 1–12). The Boc group is labile under acidic conditions (e.g., TFA cleavage at pH < 2), while the difluoro substituent enhances resistance to hydrolysis compared to non-fluorinated analogs .
- Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). The tert-butyl group increases thermal stability (decomposition >200°C), but prolonged heating above 100°C may degrade the Boc group .
Q. What strategies resolve contradictions between computational predictions (e.g., DFT) and experimental spectroscopic data for this compound?
- Methodological Answer :
- DFT Modeling : Use Gaussian or ORCA software with B3LYP/6-31G(d) basis sets to simulate NMR shifts. Adjust for solvent effects (e.g., PCM model for DMSO or CDCl3).
- Discrepancy Analysis : If experimental <sup>19</sup>F NMR shifts deviate >5 ppm from predictions, re-examine fluorine’s electronic environment. Steric hindrance from the methyl group at position 2 may distort the CF2 geometry .
Q. How can this compound be applied in peptide-based drug design, particularly for improving protease resistance?
- Methodological Answer :
- Peptide Backbone Modification : Incorporate the compound as a non-natural amino acid to replace labile residues (e.g., lysine or arginine). The difluoro group reduces hydrogen bonding, while the Boc group blocks enzymatic recognition .
- In Vitro Testing : Use trypsin/chymotrypsin assays to compare degradation rates against unmodified peptides. LC-MS/MS quantifies intact peptide remaining after incubation .
Data Contradiction Analysis
Q. How should researchers address conflicting solubility data in polar vs. nonpolar solvents?
- Methodological Answer :
- Solubility Testing : Conduct systematic trials in DMSO, DMF, water, and hexane. The carboxylic acid group enhances solubility in polar aprotic solvents (e.g., DMSO), while the tert-butyl group improves solubility in nonpolar solvents. Contradictions may arise from impurities; confirm purity via HPLC before testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
